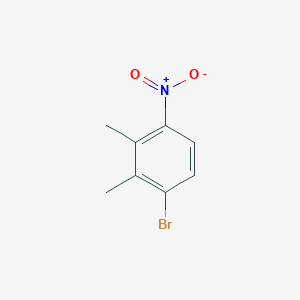

1-Bromo-2,3-dimethyl-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSZBOYJFKZYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dimethyl-4-nitrobenzene is a substituted nitroaromatic compound with significant potential as a chemical intermediate in the synthesis of complex organic molecules. Its structure, featuring a benzene ring functionalized with a bromine atom, two methyl groups, and a nitro group, offers a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of this compound, including its identification, physicochemical properties, a detailed theoretical synthesis protocol, potential applications, and essential safety information, designed to support professionals in research and development.

Compound Identification and Properties

Proper identification is critical for ensuring the accuracy and reproducibility of experimental work. This compound is uniquely identified by its CAS number.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 101421-63-0 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-2,3-dimethyl-1-nitrobenzene | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| InChIKey | PQSZBOYJFKZYQO-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in chemical reactions and its suitability for various applications. While experimentally determined data for this specific isomer is limited, the following properties have been computed and are available in public databases.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 230.06 g/mol | [1] |

| Exact Mass | 228.97384 Da | [1] |

| XLogP3 | 3.2 | [1] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

Synthesis Pathway and Mechanism

While a specific literature protocol for the synthesis of this compound is not prominently available, a chemically sound pathway can be designed based on the principles of electrophilic aromatic substitution. The most logical approach is the nitration of 1-bromo-2,3-dimethylbenzene.

Theoretical Rationale for Synthesis

The synthesis relies on the directing effects of the substituents on the aromatic ring.

-

Bromo Group : The bromine atom is an ortho-, para-director. It activates the positions ortho and para to it for electrophilic attack.

-

Methyl Groups : The two methyl groups are also ortho-, para-directors and are activating.

In the starting material, 1-bromo-2,3-dimethylbenzene, the positions on the ring are influenced as follows:

-

Position 4 : Para to the bromo group and ortho to the methyl group at position 3. This position is strongly activated.

-

Position 5 : Ortho to the methyl group at position 3 and meta to the bromo group.

-

Position 6 : Ortho to the bromo group and the methyl group at position 2. This position is sterically hindered by the adjacent bromo and methyl groups.

Considering these electronic and steric factors, the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially attack the most activated and sterically accessible position, which is position 4.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dimethyl-4-nitrobenzene is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂.[1] Its structure, featuring a benzene ring functionalized with a bromine atom, two methyl groups, and a nitro group, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The interplay of these substituents governs its reactivity and physical properties, influencing its utility as a building block for more complex molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its synthesis, reactivity, and safe handling. While experimental data for this specific isomer is limited, this guide synthesizes information from closely related compounds and computational predictions to provide a robust profile for research and development purposes.

Molecular Structure and Identification

The unique arrangement of substituents on the benzene ring dictates the chemical behavior of this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 101421-63-0[1] |

| Molecular Formula | C₈H₈BrNO₂[1] |

| Molecular Weight | 230.06 g/mol [1] |

| Canonical SMILES | CC1=C(C(=CC=C1Br)N(=O)[O-])C |

| InChI | InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3[1] |

| InChIKey | PQSZBOYJFKZYQO-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value (this compound) | Comparative Data |

| Melting Point | Not available (Predicted to be a solid at room temperature) | 1-Bromo-4-nitrobenzene: 124-126 °C |

| Boiling Point | Not available[2] | 1-Bromo-4-nitrobenzene: 255-256 °C |

| Density | Not available | 1-Bromo-4-nitrobenzene: ~1.7 g/cm³ |

| Solubility | Predicted to be sparingly soluble in water, with higher solubility in organic solvents. | 1-Bromo-2-nitrobenzene is sparingly soluble in water and more soluble in organic solvents like acetone, benzene, toluene, and chloroform.[3] |

| XLogP3 | 3.2 (Computed)[1] | - |

Synthesis of this compound

A plausible and widely used method for the synthesis of this compound is through the electrophilic nitration of 1-bromo-2,3-dimethylbenzene. This reaction is a cornerstone of aromatic chemistry.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution mechanism. A nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 1-bromo-2,3-dimethylbenzene then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group.

The directing effects of the existing substituents on the benzene ring are crucial in determining the regioselectivity of the nitration. Both the bromo and methyl groups are ortho-, para-directors. However, the steric hindrance from the adjacent methyl groups and the bromine atom will influence the position of the incoming nitro group.

Exemplary Experimental Protocol (Adapted from similar nitration reactions)

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add a molar equivalent of concentrated nitric acid to a stirred, pre-cooled volume of concentrated sulfuric acid. Maintain the temperature below 10 °C throughout the addition.

-

Nitration Reaction: Dissolve 1-bromo-2,3-dimethylbenzene in a suitable inert solvent, such as dichloromethane or excess sulfuric acid. Slowly add the pre-formed nitrating mixture to the solution of the substituted benzene while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and minimize the formation of by-products.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction. The crude product should precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the electronic and steric effects of its substituents.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution. It is a meta-director for subsequent electrophilic attacks. The nitro group can be readily reduced to an amino group (-NH₂), opening up a vast array of synthetic possibilities for introducing nitrogen-containing functionalities, which are prevalent in many active pharmaceutical ingredients.

-

Bromo Group (-Br): As a halogen, bromine is an ortho-, para-directing but deactivating group for electrophilic substitution due to its electron-withdrawing inductive effect and electron-donating resonance effect. It can also participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

-

Methyl Groups (-CH₃): These are electron-donating groups that activate the benzene ring towards electrophilic substitution and are ortho-, para-directing.

The interplay of these groups makes the aromatic ring electron-deficient and influences the reactivity of the benzylic positions.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety profiles of structurally similar compounds like bromonitrobenzenes, the following precautions are recommended.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Fire Fighting Measures: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

Spectral Data Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region for the two non-equivalent aromatic protons. The chemical shifts will be influenced by the neighboring substituents. The two methyl groups will likely appear as two distinct singlets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached bromo, nitro, and methyl groups.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching (around 3000-3100 cm⁻¹)

-

Asymmetric and symmetric stretching of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively)

-

C-Br stretching (in the fingerprint region, typically below 1000 cm⁻¹)

-

C-C stretching within the aromatic ring.

-

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group and other fragments.

Conclusion

This compound presents itself as a compound with significant potential in synthetic organic chemistry. Although a comprehensive experimental dataset of its physicochemical properties is yet to be established, this guide provides a foundational understanding based on computational predictions and comparative analysis of related structures. The synthetic accessibility via electrophilic nitration and the versatile reactivity offered by its functional groups make it an attractive target for further investigation by researchers in drug discovery and materials science. As with any chemical compound, proper safety precautions are paramount during its handling and use.

References

Sources

1-Bromo-2,3-dimethyl-4-nitrobenzene structural analysis

An In-Depth Technical Guide to the Structural Analysis of 1-Bromo-2,3-dimethyl-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound (C₈H₈BrNO₂). As a substituted aromatic compound, its precise characterization is fundamental for its application as a chemical intermediate in pharmaceutical and materials science. This document moves beyond rote procedural descriptions to offer an integrated analysis grounded in the principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. We detail not only the acquisition of high-fidelity data but also the causal logic behind spectral interpretation, empowering researchers to confirm the compound's identity and purity with confidence. All methodologies are presented as self-validating systems, supported by authoritative references to ensure scientific rigor.

Introduction and Molecular Overview

This compound is a poly-substituted benzene derivative featuring a bromine atom, two methyl groups, and a nitro group. The specific arrangement of these substituents—1-bromo, 2,3-dimethyl, and 4-nitro—creates a unique electronic and steric environment that dictates its chemical reactivity and spectroscopic signature. Such halogenated and nitrated aromatic compounds are pivotal building blocks in organic synthesis.[1][2] The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille), while the nitro group can be readily reduced to an amine, opening pathways to a diverse array of more complex molecules.[1][3][4]

A definitive structural analysis is the non-negotiable first step in its use as a synthetic precursor, ensuring reaction predictability and the integrity of the final product. This guide establishes the analytical workflow for achieving that certainty.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [5] |

| Molecular Weight | 230.06 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 101421-63-0 | [5] |

| Canonical SMILES | CC1=C(C=CC(=C1C)Br)[O-] | [5] |

| Monoisotopic Mass | 228.97384 Da | [5] |

Mass Spectrometry (MS): Unambiguous Elemental Composition

Mass spectrometry provides the most direct evidence of a molecule's elemental composition and is the first line of analysis. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Expertise & Causality: The Bromine Isotope Signature

The core principle of this analysis rests on the natural abundance of bromine's two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[6] This near 1:1 ratio is a definitive diagnostic tool. Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (doublet) separated by 2 mass-to-charge units (m/z), with nearly identical intensities. This M+ and M+2 pattern is a virtually infallible indicator of bromine's presence.[7]

Predicted Mass Spectrum & Fragmentation

For this compound, the molecular ion (M⁺) peak will manifest as a doublet.

-

M⁺ peak: Expected at m/z 229, containing the ⁷⁹Br isotope.

-

M+2 peak: Expected at m/z 231, containing the ⁸¹Br isotope. The relative intensity of these peaks will be approximately 1:1.

The primary fragmentation pathways in electron ionization (EI) MS are driven by the stability of the resulting fragments. For this molecule, the most logical fragmentations are the loss of the nitro group and the bromine atom.

-

Loss of NO₂: A significant fragment is expected at m/z 183/185 ([M-NO₂]⁺), corresponding to the bromodimethylbenzene cation. This fragment will still exhibit the characteristic 1:1 bromine isotope pattern.

-

Loss of Br: A fragment at m/z 150 ([M-Br]⁺) corresponding to the dimethylnitrobenzene cation may be observed. This peak will be a singlet, as the isotopic marker has been lost.

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that ensures the elution of the compound as a sharp peak (e.g., ramp from 100°C to 250°C at 10°C/min).

-

MS Analysis: The GC eluent is directed into an electron ionization (EI) mass spectrometer.

-

Instrument Settings:

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

-

Source Temperature: 230°C.

-

-

Data Analysis: Examine the mass spectrum of the GC peak corresponding to the compound. Identify the molecular ion doublet (M⁺, M+2) and major fragment ions. Verify that the isotopic ratio of the M⁺/M+2 peaks is approximately 1:1.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: The Nitro Group's Vibrational Modes

The nitro group (NO₂) is a powerful chromophore in IR spectroscopy due to the large change in dipole moment during its stretching vibrations.[8] It produces two distinct, strong absorption bands that are highly characteristic.[9][10] For aromatic nitro compounds, these bands are:

-

Asymmetric N-O Stretch: A strong band typically appearing in the 1550–1475 cm⁻¹ region.[11]

-

Symmetric N-O Stretch: A strong band typically appearing in the 1360–1290 cm⁻¹ region.[11] The presence of this distinct pair of intense peaks is a primary indicator for the nitro functional group.[8]

Predicted IR Absorption Data

The spectrum of this compound is expected to show several key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100–3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring. |

| ~2970–2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the two methyl (CH₃) groups. |

| ~1530 | Strong | Asymmetric NO₂ Stretch | Key diagnostic peak for an aromatic nitro compound.[9][11] |

| ~1350 | Strong | Symmetric NO₂ Stretch | The second key diagnostic peak for the nitro group.[9][11] |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending | Skeletal vibrations of the benzene ring. |

| ~850 | Medium | C-N Stretch | Stretching vibration of the bond connecting the nitro group to the ring. |

| ~650 | Medium-Weak | C-Br Stretch | Carbon-bromine stretching frequency, located in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The background should be a flat line.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000–400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.

-

Analysis: Identify the key absorption bands and compare them to the predicted values, paying close attention to the two strong nitro group stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the precise connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

Expertise & Causality: Substituent Effects on Chemical Shift

The chemical shift (δ) of a proton is highly sensitive to the electronic environment.

-

Electron-Withdrawing Groups (EWGs): The nitro group is a very strong EWG. Through both inductive and resonance effects, it withdraws electron density from the aromatic ring, particularly from the ortho and para positions.[12] This "deshields" the nearby protons, causing them to resonate at a higher chemical shift (further downfield).

-

Electron-Donating Groups (EDGs): The two methyl groups are weak EDGs, which "shield" the ring protons and shift them slightly upfield.

-

Halogens: Bromine is electronegative and has an inductive withdrawing effect, but it also has a resonance donating effect. Its overall impact is weakly deactivating.

In this compound, the protons at positions 5 and 6 are most affected by the powerful nitro group at position 4. The proton at C5 is ortho to the nitro group and will be the most deshielded. The proton at C6 is meta to the nitro group. These two protons will split each other into doublets.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |

| H-5 | ~7.8 - 8.0 | Doublet (d) | ~8.5 Hz | 1H | Ortho to the strongly deshielding NO₂ group. |

| H-6 | ~7.2 - 7.4 | Doublet (d) | ~8.5 Hz | 1H | Meta to the NO₂ group, ortho to the Br atom. |

| CH₃-2 | ~2.4 | Singlet (s) | N/A | 3H | Methyl group adjacent to the bromine atom. |

| CH₃-3 | ~2.3 | Singlet (s) | N/A | 3H | Methyl group adjacent to the nitro-substituted carbon. |

¹³C NMR Spectroscopy

Expertise & Causality: Predicting Carbon Environments

The principles of shielding and deshielding also apply to ¹³C NMR.

-

Nitro Group Effect: The carbon directly attached to the nitro group (C-4) will be significantly deshielded (shifted downfield to a high ppm value).[12]

-

Bromine "Heavy Atom" Effect: While electronegativity deshields carbons, very heavy atoms like bromine have an opposing shielding effect on the carbon to which they are directly attached (the ipso-carbon).[13] Therefore, C-1 is expected to be shifted upfield relative to what would be expected from inductive effects alone.[13]

-

Symmetry: The molecule has no plane of symmetry, so all 8 carbon atoms are chemically distinct and should produce 8 unique signals.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Rationale |

| C-4 (C-NO₂) | ~148 | Ipso-carbon attached to the strongly electron-withdrawing NO₂ group.[12] |

| C-2 (C-CH₃) | ~138 | Aromatic carbon substituted with a methyl group and adjacent to Br. |

| C-3 (C-CH₃) | ~135 | Aromatic carbon substituted with a methyl group and adjacent to the C-NO₂. |

| C-6 | ~132 | Aromatic C-H carbon meta to the NO₂ group. |

| C-5 | ~124 | Aromatic C-H carbon ortho to the NO₂ group. |

| C-1 (C-Br) | ~120 | Ipso-carbon attached to Br; upfield shift due to the heavy atom effect.[13] |

| CH₃-2 | ~20 | Aliphatic methyl carbon. |

| CH₃-3 | ~15 | Aliphatic methyl carbon, slightly different environment from the other methyl. |

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve 15-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrument Tuning: Place the NMR tube in the spectrometer. The instrument should be tuned and shimmed to the sample to ensure a homogeneous magnetic field and optimal resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set a spectral width of approximately 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Typically 8-16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (to produce singlets for all carbons).

-

Set a spectral width of approximately 220 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). For the ¹H spectrum, integrate the signals. Reference both spectra to the TMS peak at 0.00 ppm.

Integrated Structural Elucidation

No single technique provides the complete picture. The strength of this analytical approach lies in the convergence of evidence from all methods. The workflow diagram below illustrates how these independent analyses validate one another to build a conclusive structural assignment.

Caption: Integrated workflow for structural elucidation.

Health & Safety Profile

Professionals handling this compound must adhere to strict safety protocols. While specific toxicological data for this compound is not thoroughly investigated, data from analogous nitroaromatic and brominated compounds should inform handling procedures.[14]

-

General Hazards: Aromatic nitro compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[15][16] They may cause irritation to the skin, eyes, and respiratory tract.[15][17] A critical hazard associated with nitroaromatics is the potential to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[15][16]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[14] Work should be conducted in a well-ventilated chemical fume hood.[15]

-

Handling: Avoid creating dust. Minimize all personal contact. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Conclusion

The structural analysis of this compound is a systematic process that leverages the strengths of multiple spectroscopic techniques. The definitive signatures of this compound are the 1:1 M/M+2 molecular ion doublet in its mass spectrum, the strong asymmetric and symmetric N-O stretching bands near 1530 cm⁻¹ and 1350 cm⁻¹ in its IR spectrum, and the characteristic patterns in its ¹H and ¹³C NMR spectra, which reveal two distinct aromatic protons and eight unique carbon environments. By following the integrated workflow presented in this guide, researchers can unambiguously confirm the identity and integrity of this valuable chemical intermediate, ensuring the success of subsequent synthetic applications.

References

-

Oehme, M., & Kirsch, B. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. pubs.acs.org. Retrieved from [Link]

-

(n.d.). Nitro Groups. University of Calgary. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

(n.d.). IR: nitro groups. University of Calgary. Retrieved from [Link]

-

(n.d.). Infrared of nitro compounds. Chemistry Blog. Retrieved from [Link]

-

MSDS of 1-Bromo-2,4-dimethyl-3-nitro-benzene. (2025). Capot Chemical. Retrieved from [Link]

-

It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... (n.d.). Homework.Study.com. Retrieved from [Link]

-

Mastering Organic Synthesis with 1-Bromo-4-nitrobenzene: A Buyer's Guide. (n.d.). Blazechem. Retrieved from [Link]

-

1-Bromo-4-nitrobenzene. (2024). Novachem. Retrieved from [Link]

-

Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Bromine. (n.d.). Wikipedia. Retrieved from [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Catalytic reaction of 1-bromo-4-nitrobenzene and styrene... (n.d.). ResearchGate. Retrieved from [Link]

-

1-Bromo-4-nitrobenzene: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-溴-4-硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H8BrNO2 | CID 11958966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bromine - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. capotchem.com [capotchem.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

synthesis of 1-Bromo-2,3-dimethyl-4-nitrobenzene

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3-dimethyl-4-nitrobenzene

This guide provides a comprehensive overview of the , a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. The synthesis is approached through the electrophilic nitration of 1-bromo-2,3-dimethylbenzene. This document will delve into the theoretical underpinnings of the reaction, provide a detailed experimental protocol, and outline methods for purification and characterization of the final product.

Introduction and Theoretical Background

The synthesis of polysubstituted benzene derivatives is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with tailored electronic and steric properties. This compound is a molecule of interest due to its unique substitution pattern, which can serve as a versatile intermediate for further chemical transformations.

The chosen synthetic strategy is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 1-bromo-2,3-dimethylbenzene. In this reaction, the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.[1][2]

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of the nitration of 1-bromo-2,3-dimethylbenzene is governed by the directing effects of the substituents already present on the benzene ring: the bromo group and the two methyl groups.[3]

-

Methyl Groups (-CH₃): Methyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[4] They are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.[5]

-

Bromo Group (-Br): The bromo group is a deactivating substituent due to its electron-withdrawing inductive effect, making the ring less reactive than benzene.[6] However, it is also an ortho-, para-director because of the resonance donation of its lone pair of electrons.[7]

In 1-bromo-2,3-dimethylbenzene, the interplay of these directing effects determines the position of the incoming nitro group. The two activating methyl groups at positions 2 and 3 strongly influence the regioselectivity. The methyl group at C2 directs to position 5 (para), while the methyl group at C3 directs to positions 4 (ortho) and 6 (para). The bromo group at C1 directs to positions 2 (ortho, blocked), 4 (para), and 6 (ortho). The convergence of these directing effects, particularly the strong activation from the methyl groups, favors substitution at the 4-position. Therefore, the nitration of 1-bromo-2,3-dimethylbenzene is predicted to yield this compound as the major product.

Materials and Methods

Materials

| Chemical/Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Supplier |

| 1-Bromo-2,3-dimethylbenzene | C₈H₉Br | 185.06 | 98% | Sigma-Aldrich |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% | Fisher Scientific |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | VWR |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | EMD Millipore |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | J.T. Baker |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade | Acros Organics |

| Ethanol | C₂H₅OH | 46.07 | 95% | Decon Labs |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization dish

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the .

Step 1: Preparation of the Nitrating Mixture

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 15 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly, and with continuous stirring, add 15 mL of concentrated nitric acid to the sulfuric acid.[8] This should be done dropwise using a dropping funnel to maintain the temperature below 10 °C.

-

Allow the nitrating mixture to stir in the ice bath for 10-15 minutes.

Step 2: Nitration Reaction

-

In a separate beaker, dissolve 5.0 g of 1-bromo-2,3-dimethylbenzene in 10 mL of dichloromethane.

-

Slowly add the solution of 1-bromo-2,3-dimethylbenzene to the cold nitrating mixture dropwise over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.[9]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir at room temperature for 1-2 hours to ensure completion.

Step 3: Work-up and Isolation

-

Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a 500 mL beaker with stirring.[8]

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with two 25 mL portions of dichloromethane.

-

Combine the organic layers and wash with 50 mL of water, followed by 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

Step 4: Purification

-

The crude product, a yellowish solid, is purified by recrystallization from hot ethanol.[1]

-

Dissolve the crude solid in a minimum amount of boiling ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism of the synthesis.

Caption: Experimental workflow for the .

Caption: Mechanism of electrophilic aromatic nitration.

Results and Discussion

The via electrophilic nitration of 1-bromo-2,3-dimethylbenzene is a robust and reliable method. The reaction conditions, particularly the use of a mixed acid system and controlled temperature, are crucial for the successful formation of the desired product while minimizing the formation of byproducts such as dinitrated compounds.[9]

The work-up procedure is designed to effectively remove the strong acids and isolate the crude product. The subsequent recrystallization from ethanol is a standard and effective method for purifying nitrated aromatic compounds, leveraging the difference in solubility of the desired product and any impurities at different temperatures.[10]

Characterization

The purified product should be characterized to confirm its identity and purity.

-

Melting Point: A sharp melting point range is indicative of a pure compound. This should be determined using a calibrated melting point apparatus.

-

FT-IR Spectroscopy: The FT-IR spectrum should show characteristic peaks for the C-Br stretch, C-H stretches of the aromatic ring and methyl groups, and strong symmetric and asymmetric stretches for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts and coupling patterns will be consistent with the 1,2,3,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

-

The obtained data should be compared with known literature values or, if the compound is novel, fully analyzed to confirm the structure.

Safety Precautions

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.

-

The nitration reaction is exothermic. Proper temperature control is essential to prevent a runaway reaction.

Conclusion

This technical guide outlines a reliable and scientifically sound method for the . By understanding the principles of electrophilic aromatic substitution and the directing effects of substituents, researchers can effectively synthesize this and other polysubstituted aromatic compounds. The provided protocol, based on established chemical principles and analogous reactions, serves as a valuable resource for professionals in organic synthesis and drug development.

References

-

Science Learning Center, University of Colorado Boulder. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. [Link]

-

Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015). [Link]

-

Homework.Study.com. It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... [Link]

-

Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. [Link]

-

Lumen Learning. Organic Chemistry II - 14.3. Substituent Effects. [Link]

-

University of Babylon. Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]

-

University of Massachusetts Boston. Experiment 24 – Electrophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. (2024). [Link]

-

YouTube. Nitration of Bromobenzene: Introduction and Set-Up. (2020). [Link]

-

Jarvoll, P., & Norrby, P. O. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 8. [Link]

-

Pall, S. Nitration of Bromobenzene. [Link]

- Google Patents. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene. (2014).

-

Scribd. Bromobenzene Nitration Analysis. [Link]

-

Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]

-

YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. (2018). [Link]

-

ResearchGate. 1-Bromo-4-methyl-2-nitrobenzene. (2011). [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

-

Nishino, S. F., & Spain, J. C. (1993). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Applied and Environmental Microbiology, 59(8), 2520–2525. [Link]

-

PubMed. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2018). [Link]

-

JulietHahn.com. Nitration of Bromobenzene by Electrophilic Aromatic Substitution. [Link]

-

International Research Journal of Engineering and Technology (IRJET). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. (2016). [Link]

Sources

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. homework.study.com [homework.study.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. savitapall.com [savitapall.com]

- 10. scribd.com [scribd.com]

1-Bromo-2,3-dimethyl-4-nitrobenzene spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of 1-Bromo-2,3-dimethyl-4-nitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound, a substituted aromatic compound with significance in synthetic chemistry. For researchers and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for unequivocal structure elucidation and quality control. This document synthesizes predictive analysis based on chemical principles with available spectral data, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The molecular formula for this compound is C₈H₈BrNO₂[1]. Its structure, featuring a tetrasubstituted benzene ring, presents a unique spectroscopic puzzle that will be systematically deconstructed in the following sections.

Molecular Structure and Spectroscopic Implications

A molecule's chemical structure is the foundation of its spectral properties. The arrangement of atoms and functional groups in this compound dictates the specific interactions with electromagnetic radiation and behavior within a mass spectrometer.

Caption: Molecular structure of this compound.

Key structural features influencing the spectra:

-

Aromatic Ring: A benzene core gives rise to signals in specific regions of both NMR and IR spectra.

-

Bromine Atom: A heavy halogen that is ortho, para directing but deactivating in electrophilic aromatic substitution.[2][3] Its two stable isotopes (⁷⁹Br and ⁸¹Br) will be critical in mass spectrometry.

-

Methyl Groups: Two adjacent methyl groups will appear in the aliphatic region of the ¹H and ¹³C NMR spectra.

-

Nitro Group: A strong electron-withdrawing group, it significantly deshields nearby protons and carbons in NMR spectroscopy.[4] It also produces very strong, characteristic stretching bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predictive Analysis

The proton NMR spectrum is anticipated to show four distinct signals:

-

Aromatic Protons: There are two protons on the aromatic ring (H-5 and H-6). Due to the strong deshielding effect of the adjacent nitro group, the H-5 proton is expected to appear further downfield than the H-6 proton. They will likely appear as doublets due to coupling with each other.

-

Methyl Protons: The two methyl groups at positions C-2 and C-3 are in different chemical environments. The methyl group at C-2 is ortho to the bromine atom, while the methyl group at C-3 is ortho to the nitro-bearing carbon. These differing electronic environments should result in two distinct singlet signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | ~ 7.3 - 7.6 | Doublet (d) |

| H-5 | ~ 7.8 - 8.1 | Doublet (d) |

| C2-CH₃ | ~ 2.3 - 2.5 | Singlet (s) |

| C3-CH₃ | ~ 2.4 - 2.6 | Singlet (s) |

Note: These are estimated values based on typical substituent effects in substituted nitrobenzenes.[4]

¹³C NMR Spectroscopy: Predictive Analysis

Given the lack of symmetry in the molecule, the ¹³C NMR spectrum is expected to display eight unique signals corresponding to the eight carbon atoms.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the nitro group (C-4) will be the most downfield, followed by the carbon attached to the bromine (C-1). The other four aromatic carbons will resonate at intermediate chemical shifts.

-

Methyl Carbons: The two methyl carbons will appear in the upfield, aliphatic region of the spectrum, with slightly different chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C-NO₂) | ~ 145 - 150 |

| C-1 (C-Br) | ~ 120 - 125 |

| C-2, C-3, C-5, C-6 | ~ 125 - 140 |

| C2-CH₃, C3-CH₃ | ~ 15 - 25 |

Note: These are estimations. The exact values can be influenced by solvent and steric effects.[4][5]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Absorption Bands

For this compound, the following key absorptions are expected:

-

N-O Stretching: The nitro group will exhibit two strong and easily identifiable bands: an asymmetric stretch and a symmetric stretch.

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretching: These absorptions, typically of medium intensity, occur in the 1600-1450 cm⁻¹ region.

-

C-Br Stretching: The carbon-bromine bond stretch appears in the fingerprint region, typically below 800 cm⁻¹, but can be difficult to assign definitively.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| NO₂ Asymmetric Stretch | 1550 - 1510 | Strong |

| NO₂ Symmetric Stretch | 1360 - 1320 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

Note: These are typical ranges for the specified functional groups.[6]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing structural components.

Molecular Ion and Isotopic Pattern

The molecular weight of this compound is approximately 230.06 g/mol .[1] A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in two molecular ion peaks of nearly equal intensity:

-

M⁺: The peak corresponding to the molecule with ⁷⁹Br.

-

[M+2]⁺: The peak corresponding to the molecule with ⁸¹Br.

This characteristic M/[M+2] pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Predicted Fragmentation Pathways

Upon electron ionization (EI), the molecular ion will undergo fragmentation. Plausible fragmentation pathways for nitroaromatic compounds include:

-

Loss of NO₂: A common fragmentation is the cleavage of the C-N bond, resulting in the loss of a nitro group (mass = 46). This would give a fragment ion at m/z [M-46]⁺.

-

Loss of O: The molecular ion can lose an oxygen atom (mass = 16) from the nitro group to form a nitroso fragment ion at m/z [M-16]⁺.

-

Loss of NO: Subsequent loss of a nitric oxide radical (mass = 30) from the molecular ion can also occur, yielding a fragment at m/z [M-30]⁺.

-

Loss of Methyl Group: Cleavage of a methyl group (mass = 15) can lead to a fragment at m/z [M-15]⁺.

Caption: A plausible EI fragmentation pathway for this compound.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment |

| 229 / 231 | [M]⁺˙ (Molecular Ion) |

| 214 / 216 | [M - CH₃]⁺ |

| 183 / 185 | [M - NO₂]⁺ |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like the one .

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS).

-

A temperature program is used to separate components based on their boiling points and column interactions.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

The molecules are ionized, typically by electron impact (EI) at 70 eV.

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

-

-

Data Interpretation: The resulting data includes a chromatogram (signal intensity vs. retention time) and a mass spectrum for the peak of interest.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and self-validating system for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the nitro group. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable isotopic patterns and fragmentation. This multi-faceted spectroscopic approach ensures the highest degree of confidence in the identity and purity of the compound, a critical requirement in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

MDPI. Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. [Link]

-

Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. University of Colorado Boulder. [Link]

-

Homework.Study.com. It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... [Link]

-

Organic Syntheses. m-BROMONITROBENZENE. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-nitro-. National Institute of Standards and Technology. [Link]

-

SpectraBase. 1-Bromo-2-nitrobenzene - Optional[MS (GC)] - Spectrum. [Link]

-

Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

Sources

- 1. This compound | C8H8BrNO2 | CID 11958966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. homework.study.com [homework.study.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mdpi.com [mdpi.com]

solubility of 1-Bromo-2,3-dimethyl-4-nitrobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-2,3-dimethyl-4-nitrobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, an important intermediate in organic synthesis. For researchers, chemists, and formulation scientists, a thorough understanding of a compound's solubility is paramount for successful process development, purification, crystallization, and drug formulation.[1][2] This document outlines the core theoretical principles governing solubility, presents the key physicochemical properties of the target compound, and delivers a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes predictive logic based on molecular structure and provides the robust methodology required to generate reliable solubility data in a laboratory setting.

Introduction and Physicochemical Profile

This compound is a substituted aromatic compound with the molecular formula C8H8BrNO2.[3] Its structure, featuring a benzene ring functionalized with a bromine atom, a nitro group, and two methyl groups, dictates its chemical behavior and physical properties. This unique combination of functional groups results in a molecule of moderate polarity and significant lipophilicity, which are critical determinants of its solubility profile.

Understanding the solubility of this intermediate is essential for optimizing reaction conditions, selecting appropriate solvents for recrystallization to ensure purity, and developing formulations where it may be a key starting material.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C8H8BrNO2 | PubChem[3] |

| Molecular Weight | 230.06 g/mol | PubChem[3] |

| XLogP3 | 3.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

The XLogP3 value of 3.2 indicates a preference for lipophilic (oily) environments over aqueous ones, suggesting poor solubility in water but favorable solubility in many organic solvents.[3] The presence of the polar nitro group can contribute to interactions with polar solvents, while the bromo-dimethyl-benzene core provides a significant non-polar character.[4]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by thermodynamics, specifically the free energy change of the solution process. A compound dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions. The adage "like dissolves like" serves as a useful heuristic, summarizing the principle that substances with similar polarities are more likely to be miscible.[5][6]

-

Polarity: this compound has a distinct polarity profile. The nitro group (-NO2) is strongly electron-withdrawing and polar. The bromine atom is electronegative, contributing to the dipole moment. However, the aromatic ring and the two methyl groups are non-polar. This combination suggests that the compound will be most soluble in solvents of intermediate polarity or in non-polar solvents that can accommodate its large hydrophobic surface.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors but possesses two acceptors in the nitro group's oxygen atoms.[3] This means it cannot self-associate via hydrogen bonds but can accept them from protic solvents like alcohols. This interaction may enhance solubility in solvents such as ethanol or methanol, but the overall non-polar character of the molecule will likely limit this effect.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and applying heat (energy) helps overcome the crystal lattice energy, favoring the dissolved state according to Le Chatelier's principle.

Predicted Solubility Profile

While specific experimental data for this compound is not widely published, a qualitative solubility profile can be predicted based on its structure and the known solubility of similar compounds like 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.[4][7] Analogs are often soluble in common organic solvents such as acetone, chloroform, dichloromethane, ethanol, and ethyl acetate.[]

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | Soluble to Highly Soluble | The large, non-polar aromatic and dimethyl-substituted core will interact favorably with non-polar solvents via van der Waals forces.[6] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble to Highly Soluble | These solvents possess a significant dipole moment to interact with the nitro group but are also non-polar enough to solvate the rest of the molecule. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | The solvent's ability to hydrogen bond with the nitro group is beneficial, but the overall lipophilicity of the solute may limit high solubility.[9] |

| Highly Polar | Water | Insoluble | The molecule's high lipophilicity (XLogP3 = 3.2) and lack of significant hydrogen bonding donation capability make it energetically unfavorable to dissolve in the highly structured hydrogen-bonding network of water.[4] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a compound.[5] It is a self-validating system because achieving a consistent concentration over time confirms that equilibrium has been reached.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and straightforwardness. It allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value at a given temperature. While faster methods using techniques like Nuclear Magnetic Resonance (NMR) exist, the shake-flask method is considered a gold standard for its accuracy.[5]

Materials and Equipment

-

Solute: this compound (high purity, >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol)

-

Equipment:

-

Analytical balance (4-decimal place)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is critical to ensure the solution becomes saturated and solid remains visible.[10]

-

Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture at a constant speed for a period sufficient to reach equilibrium, typically 24 to 48 hours.[10] To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the solution into a clean, pre-weighed vial. This step is crucial to remove all undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point.

-

Once the solvent is fully removed, re-weigh the vial. The difference in mass corresponds to the dissolved solute.[10]

-

-

Chromatographic/Spectroscopic Method (Preferred):

-

Accurately dilute the filtered solution with a known volume of the same solvent.

-

Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis instrument. A calibration curve must be prepared using standard solutions of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

-

Calculation:

-

Express solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Solubility (g/L) = (Mass of solute in g / Volume of solvent in L)

-

Experimental Workflow Diagram

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Factors Influencing Solubility: A Conceptual Overview

The interplay between solute, solvent, and environmental factors determines the final solubility. These relationships are critical for troubleshooting experimental results and for designing crystallization or formulation processes.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. This compound | C8H8BrNO2 | CID 11958966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. One moment, please... [irjet.net]

- 9. Khan Academy [khanacademy.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

electrophilic substitution reactions of 2,3-dimethylnitrobenzene

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2,3-Dimethylnitrobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of 2,3-dimethylnitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricate interplay of electronic and steric effects that govern the regioselectivity of these reactions. We will explore the theoretical underpinnings of substituent directing effects and translate them into practical, field-proven insights for key transformations including nitration, halogenation, and sulfonation. The significant limitations of Friedel-Crafts reactions on this deactivated substrate are also critically discussed. Detailed mechanisms, step-by-step experimental protocols, and visual aids are provided to ensure both conceptual understanding and practical applicability.

The Electronic and Steric Landscape of 2,3-Dimethylnitrobenzene

The reactivity and regioselectivity of an aromatic compound in electrophilic substitution are dictated by the substituents it bears. In 2,3-dimethylnitrobenzene, the benzene ring is decorated with three groups whose electronic and steric influences are in partial opposition, creating a nuanced substrate for electrophilic attack.

-

The Nitro Group (-NO₂): Positioned at C1, the nitro group is a powerful deactivating group. Through a combination of a strong inductive electron withdrawal (-I effect) and a resonance-based withdrawal (-M or -R effect), it significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[1][2][3] The resonance structures show that the ortho (C2, C6) and para (C4) positions are left with a partial positive charge, thereby directing incoming electrophiles to the meta positions (C3, C5), where the deactivating effect is least pronounced.[3][4]

-

The Methyl Groups (-CH₃): Located at C2 and C3, the two methyl groups are weakly activating. They donate electron density to the ring primarily through an inductive effect (+I effect) and hyperconjugation.[5][6] This electron donation stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack, thereby increasing the reaction rate relative to unsubstituted benzene.[5][7] Alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.[5][8][9]

Combined Directing Effects:

The final regiochemical outcome is a result of the competition and cooperation between these groups.

-

The C2-Methyl group directs towards C1 (blocked), C4 (para), and C6 (ortho).

-

The C3-Methyl group directs towards C2 (blocked), C4 (ortho), and C5 (para).

-

The C1-Nitro group directs towards C5 (meta).

This creates a complex scenario:

-

Position C4: Activated (para to C2-Me, ortho to C3-Me).

-

Position C5: Activated (para to C3-Me) and directed by the nitro group (meta to C1-NO₂).

-

Position C6: Activated (ortho to C2-Me) but sterically hindered by the C1-nitro group.

The strongest activating groups generally control the orientation of substitution.[10][11] In this case, the two activating methyl groups will have a more dominant directing effect than the deactivating nitro group. However, the overall reactivity of the ring is significantly diminished by the nitro group. Steric hindrance will also play a crucial role, particularly disfavoring attack at the C6 position, which is crowded between the nitro and methyl groups.[12][13] Therefore, substitution is most likely to occur at the C4 and C5 positions.

Caption: General mechanism for the nitration of 2,3-dimethylnitrobenzene.

Experimental Protocol: Nitration

-

Apparatus Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 15.1 g (0.1 mol) of 2,3-dimethylnitrobenzene.

-

Cooling: Immerse the flask in an ice-salt bath and cool the contents to 0-5 °C with stirring.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 30 mL of concentrated sulfuric acid (98%) to 10 mL of concentrated nitric acid (70%), keeping the mixture cool in an ice bath.

-

Addition: Slowly add the cold nitrating mixture dropwise to the stirred 2,3-dimethylnitrobenzene over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring at 5-10 °C for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Isolation: The solid dinitro product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from ethanol to separate the isomers. Characterization by GC-MS and NMR is required to determine the isomer ratio.

Halogenation

Halogenation, typically bromination or chlorination, involves the reaction of the aromatic ring with a halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or AlBr₃. [14]The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile. Alternatively, radical halogenation of the methyl groups can occur under UV light, a pathway that must be consciously avoided if ring substitution is the goal. [4] Regioselectivity & Precedent:

Patent literature describing the radical bromination of 2,3-dimethylnitrobenzene to produce bromomethyl derivatives incidentally provides valuable data on ring substitution. One example shows that under certain conditions, direct ring bromination can occur, yielding a mixture of products. [15]The directing effects of the methyl groups are expected to predominate, leading to substitution at positions C4 and C5.

Experimental Protocol: Bromination

This protocol is adapted from a procedure for the synthesis of 2-(bromomethyl)-3-methylnitrobenzene, which also involves ring bromination. [15][16]

-

Apparatus Setup: To a 250 mL flask equipped with a stirrer, condenser, and dropping funnel, add 100.0 g (0.661 mol) of 2,3-dimethylnitrobenzene and 200.0 g of monochlorobenzene (solvent). [15]2. Reagent Addition: Add 17.4 g of water and 14.97 g (0.099 mol) of sodium bromate. Heat the mixture to 75-80 °C. [15]3. Initiator and Bromine Feed: Prepare a solution of 3.80 g (0.023 mol) of AIBN (a radical initiator, used in the patent for benzylic bromination, but the conditions are illustrative for ring bromination with Br₂) in 100.0 g of monochlorobenzene. [15]Simultaneously, add the AIBN solution and 58.1 g (0.363 mol) of liquid bromine dropwise over 5 hours while maintaining the temperature at 70-80 °C. [15]4. Reaction Completion: Stir at the same temperature for an additional hour after the addition is complete. [15]5. Workup: Cool the mixture to 25 °C and add 200 g of water. Separate the organic layer.

-

Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product mixture, which can then be analyzed by GC-MS to identify and quantify the ring-brominated isomers. Further purification would be achieved through chromatography or recrystallization.

Sulfonation

Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. The electrophile is sulfur trioxide (SO₃), which can be used directly or as a solution in concentrated sulfuric acid (fuming sulfuric acid or oleum). [17]The reaction is typically reversible. [17] Mechanism & Regioselectivity:

The bulky SO₃ electrophile will be highly sensitive to steric hindrance. While positions C4 and C5 are electronically favored, the C5 position is less sterically crowded than the C4 position (which is flanked by two methyl groups). Therefore, sulfonation is expected to predominantly yield 2,3-dimethyl-5-nitrobenzenesulfonic acid .

Experimental Protocol: Sulfonation

-

Apparatus: In a flask equipped with a stirrer and thermometer, place 15.1 g (0.1 mol) of 2,3-dimethylnitrobenzene.

-

Reagent Addition: Cool the flask in an ice bath. Slowly and carefully add 30 mL of fuming sulfuric acid (20% SO₃) with stirring, keeping the temperature below 25 °C.

-

Reaction: After the addition, slowly heat the reaction mixture to 80 °C and maintain this temperature for 4 hours with continuous stirring.

-

Quenching: Allow the mixture to cool to room temperature, then carefully pour it onto 200 g of crushed ice.

-

Isolation: The sulfonic acid product may precipitate upon cooling or can be "salted out" by adding sodium chloride to the aqueous solution.

-

Purification: The crude sulfonic acid can be collected by filtration and purified by recrystallization from a suitable solvent.

Friedel-Crafts Alkylation and Acylation: A Case of Non-Reactivity

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds on an aromatic ring. [18]However, they have significant limitations. The reactions typically fail on aromatic rings bearing strongly electron-withdrawing groups, such as the nitro group. [2][19][20] Causality of Failure:

-

Ring Deactivation: The nitro group deactivates the ring to such an extent that it is no longer nucleophilic enough to attack the relatively weak electrophiles generated in Friedel-Crafts reactions (carbocations or acylium ions). [19][21]2. Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a Lewis base. The oxygen atoms of the nitro group can coordinate with the AlCl₃, forming a complex. [21]This deactivates the catalyst, preventing it from generating the necessary electrophile.

Due to these two powerful effects, 2,3-dimethylnitrobenzene does not undergo Friedel-Crafts alkylation or acylation reactions under standard conditions. While the methyl groups are activating, their effect is insufficient to overcome the strong deactivation by the nitro group. [20]